molecular formula C18H11NO4 B12917112 4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione CAS No. 62668-76-2

4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione

Cat. No.: B12917112
CAS No.: 62668-76-2
M. Wt: 305.3 g/mol
InChI Key: MCKWWFMHICPESU-UHFFFAOYSA-N
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Description

4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione is a heterocyclic compound that belongs to the pyranoquinoline family. This compound is known for its unique structural features and significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione can be achieved through several methods. One efficient approach involves a one-pot multicomponent reaction. This method includes the reaction of 2-chloroquinoline-3-carbaldehyde with 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) and active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. The reaction proceeds through Michael addition and intramolecular cyclization, yielding the desired product in excellent yields (65-98%) without the need for a metal catalyst .

Industrial Production Methods

Industrial production of this compound typically involves similar multicomponent reactions, optimized for large-scale synthesis. The use of readily available starting materials and the absence of metal catalysts make this method environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives .

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. For example, it can inhibit the activity of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells .

Properties

CAS No.

62668-76-2

Molecular Formula

C18H11NO4

Molecular Weight

305.3 g/mol

IUPAC Name

4-hydroxy-3-phenyl-10H-pyrano[2,3-b]quinoline-2,5-dione

InChI

InChI=1S/C18H11NO4/c20-15-11-8-4-5-9-12(11)19-17-14(15)16(21)13(18(22)23-17)10-6-2-1-3-7-10/h1-9,21H,(H,19,20)

InChI Key

MCKWWFMHICPESU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(NC4=CC=CC=C4C3=O)OC2=O)O

Origin of Product

United States

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